molecular formula C10H13BrS B1338833 {[(3-Bromopropyl)sulfanyl]methyl}benzene CAS No. 88738-51-6

{[(3-Bromopropyl)sulfanyl]methyl}benzene

Cat. No.: B1338833
CAS No.: 88738-51-6
M. Wt: 245.18 g/mol
InChI Key: ALSWGXGRTQDHEB-UHFFFAOYSA-N
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Description

{[(3-Bromopropyl)sulfanyl]methyl}benzene is an organic compound with the molecular formula C10H13BrS. It is characterized by a benzene ring substituted with a sulfanyl group and a bromopropyl chain. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene typically involves the reaction of benzyl mercaptan with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2SH+BrCH2CH2CH2BrC6H5CH2SCH2CH2CH2Br\text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} C6​H5​CH2​SH+BrCH2​CH2​CH2​Br→C6​H5​CH2​SCH2​CH2​CH2​Br

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or reduced derivatives.

Scientific Research Applications

{[(3-Bromopropyl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(3-Bromopropyl)sulfanyl]methyl}benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the sulfur atom. In oxidation reactions, the sulfanyl group is converted to a sulfoxide or sulfone, altering the electronic properties of the molecule.

Comparison with Similar Compounds

    {[(3-Chloropropyl)sulfanyl]methyl}benzene: Similar structure but with a chlorine atom instead of bromine.

    {[(3-Iodopropyl)sulfanyl]methyl}benzene: Similar structure but with an iodine atom instead of bromine.

    {[(3-Methylpropyl)sulfanyl]methyl}benzene: Similar structure but with a methyl group instead of a halogen.

Uniqueness: {[(3-Bromopropyl)sulfanyl]methyl}benzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-bromopropylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWGXGRTQDHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525380
Record name {[(3-Bromopropyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88738-51-6
Record name {[(3-Bromopropyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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